molecular formula C19H29ClN2O2 B14443122 N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride CAS No. 74247-12-4

N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride

Cat. No.: B14443122
CAS No.: 74247-12-4
M. Wt: 352.9 g/mol
InChI Key: NYINCURWMKTQLQ-UHFFFAOYSA-N
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Description

N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a diethylamino group attached to a pentyl chain, which is further connected to a phenylsuccinimide moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-phenylsuccinic anhydride with 5-(diethylamino)pentylamine. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular functions. Additionally, the phenylsuccinimide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(Diethylamino)pentyl)benzamide hydrochloride
  • N-(5-(Diethylamino)pentyl)-2-phenylacetamide hydrochloride
  • N-(5-(Diethylamino)pentyl)-2-phenylpropionamide hydrochloride

Uniqueness

N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride stands out due to its unique combination of a diethylamino group and a phenylsuccinimide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

CAS No.

74247-12-4

Molecular Formula

C19H29ClN2O2

Molecular Weight

352.9 g/mol

IUPAC Name

1-[5-(diethylamino)pentyl]-3-phenylpyrrolidine-2,5-dione;hydrochloride

InChI

InChI=1S/C19H28N2O2.ClH/c1-3-20(4-2)13-9-6-10-14-21-18(22)15-17(19(21)23)16-11-7-5-8-12-16;/h5,7-8,11-12,17H,3-4,6,9-10,13-15H2,1-2H3;1H

InChI Key

NYINCURWMKTQLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCN1C(=O)CC(C1=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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